![molecular formula C16H19N3O3S B2736965 2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705904-49-9](/img/structure/B2736965.png)
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPQ and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Quinoxaline Derivatives as Anticancer Agents
Quinoxaline derivatives have garnered interest for their potential anticancer properties. A study highlighted the synthesis of quinoxaline-1,3,4-oxadiazole hybrids, assessing their anticancer potential on human leukemia HL-60 cells. These hybrids showed significant inhibition of cell proliferation but exhibited high cytotoxicity towards human normal cells (WI-38). Derivatives designed to induce apoptotic response in HL-60 cells with low toxicity on WI-38 cells, predominantly inhibiting Bcl-2 expression, underscore the potential of quinoxaline derivatives as proapoptotic anticancer agents (Ono et al., 2020).
Antibacterial Applications of Quinoxaline Derivatives
The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. For example, a series of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, a class of quinoxaline derivatives, was synthesized and showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Among these, grepafloxacin exhibited potent in vitro antibacterial activity against Gram-positive bacteria and high in vivo efficacy against both Gram-positive and -negative bacteria tested (Miyamoto et al., 1995).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with new basic lateral chains (piperazines and anilines) and evaluated for their in vitro activities. Among these derivatives, certain compounds demonstrated potent and selective cytotoxicity, highlighting their potential as hypoxic-cytotoxic agents for cancer therapy. This study emphasizes the significance of structural modifications in enhancing the therapeutic efficacy of quinoxaline derivatives (Ortega et al., 2000).
properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBBSXJJQCBIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.